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Get Quote

Executive Summary
N-Methylanabasine (1-methylanabasine; 3-(1-methylpiperidin-2-yl)pyridine) is a minor pyridine

alkaloid found in Nicotiana species (e.g., N. tabacum, N. glauca).[1] Structurally homologous to

nicotine, it possesses a piperidine ring in place of nicotine’s pyrrolidine ring. While less

abundant than its parent compound anabasine, N-methylanabasine is a critical analyte in

tobacco chemistry and a pharmacological probe for nicotinic acetylcholine receptors (nAChRs).

[1]

This guide provides a rigorous technical breakdown of its structure elucidation via NMR/MS,

physicochemical properties, synthesis pathways, and pharmacological interactions.

Chemical Structure & Elucidation
The unambiguous identification of N-methylanabasine relies on distinguishing it from its

structural isomers (e.g., nicotine, anatabine) and its demethylated parent, anabasine.
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The molecule consists of a 3-substituted pyridine ring linked to the C2 position of an N-

methylated piperidine ring.[1] It possesses one chiral center at the C2' position of the piperidine

ring, naturally occurring primarily as the (S)-enantiomer.

Molecular Formula: C₁₁H₁₆N₂ Molecular Weight: 176.26 g/mol Monoisotopic Mass: 176.1313

Da

Spectroscopic Diagnostics
The following data summarizes the diagnostic signals required for structural confirmation.

Mass Spectrometry (EI/ESI)
In Electron Ionization (EI) MS, N-methylanabasine exhibits a fragmentation pattern distinct

from nicotine due to the stability of the piperidine ring.

Ion Type m/z Interpretation

Molecular Ion [M]+ 176 Parent molecule (C₁₁H₁₆N₂).[1]

Base Peak 98

Loss of pyridine radical

(C₅H₄N[1]•). The N-

methylpiperidinyl cation is the

dominant fragment.[1]

Fragment 161
[M – CH₃]+.[1] Loss of N-

methyl group.[1]

Fragment 133

Loss of propyl chain from

piperidine ring (retro-Diels-

Alder type fragmentation).[1]

Nuclear Magnetic Resonance (NMR)
The presence of the N-methyl group is the primary differentiator from anabasine.

Table 1: Diagnostic NMR Resonances (CDCl₃) Note: Chemical shifts are approximate and

solvent-dependent.
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Nucleus Position Shift (δ ppm) Multiplicity
Assignment
Logic

¹H N-CH₃ 2.10 – 2.25 Singlet (3H)

Diagnostic N-

methyl signal.[1]

Upfield from

nicotine's N-Me

(~2.[1]2) due to

ring size effects.

[1]

¹H Py-H2 8.45 – 8.55 Doublet

Deshielded by

ring nitrogen;

typical α-proton.

[1]

¹H Py-H6 8.40 – 8.50
Doublet of

doublets

α-proton, slightly

less deshielded

than H2.[1]

¹H Py-H4 7.60 – 7.75 Multiplet

γ-proton;

diagnostic

coupling to H5.

[1]

¹H Py-H5 7.20 – 7.30
Doublet of

doublets

β-proton; most

shielded

aromatic signal.

[1]

¹H Pip-H2' 2.90 – 3.10 Multiplet

Methine proton

at the linkage

point; shift

confirms N-

alkylation.[1]

¹³C N-CH₃ ~40.0 – 44.0 CH₃

Diagnostic

carbon signal for

N-methylation.[1]
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Structural Visualization
The following diagram illustrates the connectivity and the key fragmentation pathway used in

MS identification.
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Figure 1: Structural composition and primary Mass Spectrometry fragmentation pathway of N-
Methylanabasine.[1]

Physicochemical Properties[1][2][3][4]
Understanding the physicochemical profile is essential for isolation and formulation. N-
Methylanabasine is a ditertiary base.[1]
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Property Value (Approx.) Context

pKa₁ (Pyridine N) 3.2
Weakly basic; protonates only

in strong acid.[1]

pKa₂ (Piperidine N) 8.8 – 9.2

Moderately basic; similar to N-

methylpiperidine.[1]

Protonated at physiological

pH.[1]

LogP (Octanol/Water) 1.25

Slightly more lipophilic than

anabasine (LogP ~0.[1]97) due

to methylation.[1]

Boiling Point ~288°C
High boiling point oil;

amenable to GC analysis.[1]

Solubility High

Miscible with MeOH, EtOH,

CHCl₃. Water soluble as a salt.

[1]

Synthesis and Isolation Protocols
Synthesis via Eschweiler-Clarke Methylation
The most reliable route to N-methylanabasine from the commercially available anabasine is

reductive methylation.[1] This method avoids quaternary salt formation common with alkyl

halides.[1]

Reaction Mechanism:

Condensation of anabasine (secondary amine) with formaldehyde to form an iminium ion.[1]

Reduction of the iminium ion by formic acid (hydride donor) to the N-methyl tertiary amine.[1]

Evolution of CO₂ as a byproduct.

Protocol:

Reagents: Anabasine (1 eq), Formaldehyde (37% aq., 2.5 eq), Formic acid (98%, 5 eq).
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Procedure: Mix anabasine with formic acid at 0°C. Add formaldehyde dropwise. Reflux at

90–100°C for 4–6 hours until CO₂ evolution ceases.[1]

Workup: Basify with NaOH to pH > 12. Extract with dichloromethane (DCM).[1] Dry organic

layer over MgSO₄ and concentrate.

Purification: Distillation or Flash Chromatography (Silica; DCM:MeOH:NH₄OH).[1]

Isolation from Plant Matrix
Isolation from Nicotiana requires separation from the dominant alkaloid, nicotine.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 10 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/a-71623
https://pubchem.ncbi.nlm.nih.gov/compound/a-71623
https://pubchem.ncbi.nlm.nih.gov/compound/a-71623
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1209678?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Nicotiana Biomass
(Dried Leaf)

Acid Extraction
(0.5M H2SO4)

Maceration

Basification
(pH > 12, NaOH)

Filter & Adjust pH

Liquid-Liquid Extraction
(Chloroform/DCM)

Partitioning

Total Alkaloid Fraction
(Nicotine, Anabasine, N-Me-Anabasine)

Evaporation

Prep-HPLC / Flash
(C18 or Silica)

Separation

Purified N-Methylanabasine

Elution

Click to download full resolution via product page

Figure 2: Isolation workflow for N-Methylanabasine from plant biomass.[1]
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Pharmacological Properties[1][4][5]
Mechanism of Action
N-Methylanabasine acts as an agonist at nicotinic acetylcholine receptors (nAChRs).[1]

Receptor Subtypes: It binds to both α4β2 (high affinity nicotine site) and α7 (homomeric)

receptors.[1]

Potency: Generally exhibits lower potency compared to nicotine and anabasine. The

methylation of the secondary nitrogen in anabasine typically reduces affinity for the α4β2

subtype due to steric hindrance preventing optimal cation-pi interaction with the receptor's

tryptophan residues.

Stereoselectivity: The (S)-enantiomer is typically more bioactive, following the pattern of

nicotine.

Metabolism
In mammalian systems (rat/rabbit liver models), N-methylanabasine undergoes:

N-Demethylation: Reversion to anabasine (catalyzed by CYP450 enzymes).[1]

C-Oxidation: Formation of N-methyl-6-oxoanabasine (analogous to the nicotine-to-cotinine

pathway).[1]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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